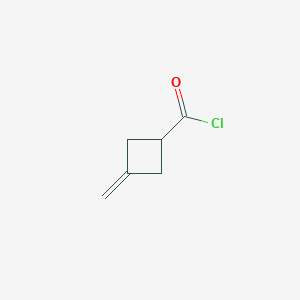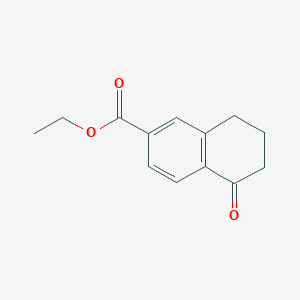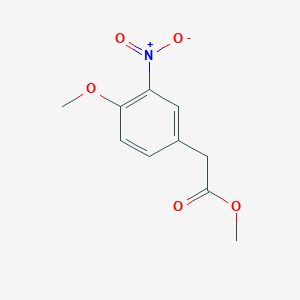
Methyl 2-(4-methoxy-3-nitrophenyl)acetate
Vue d'ensemble
Description
Methyl 2-(4-methoxy-3-nitrophenyl)acetate is a chemical compound with the molecular formula C10H11NO5 . It is a specialty product often used in proteomics research .
Molecular Structure Analysis
The molecular structure of Methyl 2-(4-methoxy-3-nitrophenyl)acetate consists of 10 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . The InChI code for this compound is 1S/C10H11NO5/c1-15-9-4-3-7 (6-10 (12)16-2)5-8 (9)11 (13)14/h3-5H,6H2,1-2H3 .Physical And Chemical Properties Analysis
Methyl 2-(4-methoxy-3-nitrophenyl)acetate is a solid at room temperature . It has a molecular weight of 225.2 . The compound should be stored in a sealed container in a dry environment .Applications De Recherche Scientifique
Proteomics
This compound is mentioned as a specialty product for proteomics research . It can be used in the study of protein expression and function, particularly in the identification of nitration sites on proteins, which is important in understanding various diseases.
Safety And Hazards
Methyl 2-(4-methoxy-3-nitrophenyl)acetate is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed . Safety precautions include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation . In case of ingestion or inhalation, immediate medical assistance should be sought .
Propriétés
IUPAC Name |
methyl 2-(4-methoxy-3-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-15-9-4-3-7(6-10(12)16-2)5-8(9)11(13)14/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFCSCBORMDMFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70551150 | |
| Record name | Methyl (4-methoxy-3-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70551150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-methoxy-3-nitrophenyl)acetate | |
CAS RN |
34837-88-2 | |
| Record name | Methyl 4-methoxy-3-nitrobenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34837-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (4-methoxy-3-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70551150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



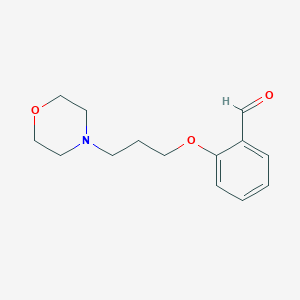
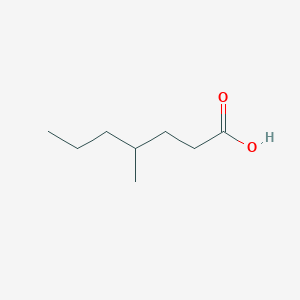

![Furo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B1314605.png)

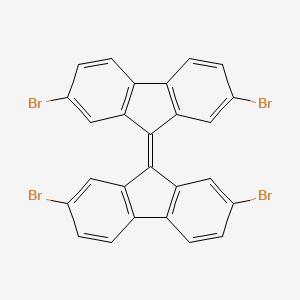
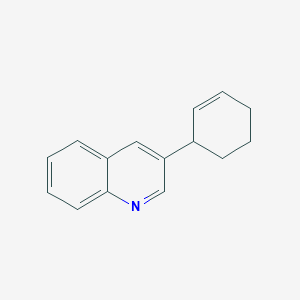
![Ethyl 5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylate](/img/structure/B1314611.png)
